molecular formula C21H19N3O4S B15084752 (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 538340-02-2

(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15084752
CAS No.: 538340-02-2
M. Wt: 409.5 g/mol
InChI Key: MCSLWWZDFNAFGT-LDADJPATSA-N
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Description

(5E)-5-(3,4-Dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 916484-16-7) is a heterocyclic compound featuring a fused thiazolo-triazolone core. Its molecular formula is C21H19N3O4S (molecular weight: 409.46 g/mol) . The structure includes:

  • A 3,4-dimethoxybenzylidene substituent at position 5, contributing electron-donating methoxy groups.
  • A 4-ethoxyphenyl group at position 2, enhancing lipophilicity and steric bulk.

This compound belongs to a class of 5-arylidene-thiazolo-triazolones, which are studied for their diverse pharmacological and material science applications.

Properties

CAS No.

538340-02-2

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H19N3O4S/c1-4-28-15-8-6-14(7-9-15)19-22-21-24(23-19)20(25)18(29-21)12-13-5-10-16(26-2)17(11-13)27-3/h5-12H,4H2,1-3H3/b18-12+

InChI Key

MCSLWWZDFNAFGT-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be accomplished by the reaction of the thiazole intermediate with hydrazine derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and stability.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties, which can be explored for the development of new antibiotics.

Medicine

    Drug Development: Due to its unique structure, the compound can be used as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Compound (CAS/ID) Position 5 Substituent Position 2 Substituent Key Features
Target (916484-16-7) 3,4-Dimethoxybenzylidene 4-Ethoxyphenyl High lipophilicity due to dual alkoxy groups; potential for π-π interactions.
Analog 1 (CAS N/A) 3,4-Dimethoxybenzylidene Phenyl Reduced steric bulk at position 2 compared to ethoxy substitution.
Analog 2 (CAS N/A) 2,3-Dimethoxybenzylidene 4-Methylphenyl Altered electronic effects (2,3 vs. 3,4 methoxy); methyl enhances hydrophobicity.
Analog 3 (134886-51-4) 4-(Dimethylamino)benzylidene 2,4-Dichlorophenyl Electron-rich dimethylamino group; chlorophenyl enhances electrophilicity.
Analog 4 (606953-72-4) 3-Methoxybenzylidene 4-Ethoxyphenyl Single methoxy group reduces electron-donating capacity at position 3.

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) at position 5 improve stability and solubility in polar solvents .
  • Chlorophenyl or dimethylamino groups introduce distinct electronic profiles, altering reactivity and intermolecular interactions .
Physicochemical Properties

Comparative data on melting points and synthetic yields are summarized below:

Compound (CAS/ID) Melting Point (°C) Synthetic Yield (%) Key Spectral Data (NMR/LCMS)
Target (916484-16-7) Not reported Not reported Likely similar to analogs: δ 7.5–8.5 ppm (aromatic H).
Analog 5a (from ) 239–241 53 ¹H-NMR: δ 8.53 (s, =CH), 7.73 (t, C6H4).
Analog 2e (from ) 232–234 67 ¹³C-NMR: δ 158.8 (C=O), 114.4 (diethylamino).
Analog 5d (from ) 262–263 56 LCMS: m/z 248 [M+H]⁺.

Analysis :

  • Higher melting points (e.g., 262–263°C for 5d) correlate with rigid aromatic systems and strong intermolecular forces .
  • Yields for analogs range from 53% to 67%, suggesting moderate efficiency in condensation reactions.

Biological Activity

The compound (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Overview

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.5 g/mol
  • Structural Features : The compound contains a thiazole and triazole ring system along with methoxy and ethoxy substituents. These functional groups are critical for its biological activity.

Anticancer Properties

Research has indicated that thiazolo-triazole derivatives exhibit significant anticancer activities. In vitro studies have shown that compounds similar to (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can induce apoptosis in cancer cells. A study demonstrated that modifications in the substituents on the benzylidene moiety can enhance anticancer efficacy through improved interaction with cellular targets .

CompoundActivityIC50 (µM)
Thiazolo-triazole derivative AAnticancer10.0
Thiazolo-triazole derivative BAnticancer20.5
(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneAnticancerTBD

Antimicrobial Activity

The antimicrobial properties of thiazolo-triazole derivatives have also been explored. Compounds structurally related to (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrate varying degrees of antibacterial and antifungal activity. The presence of the thiazole ring is often linked to enhanced antimicrobial effects .

The mechanism by which (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

Case Studies

Several studies have investigated the biological activity of thiazolo-triazole derivatives:

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of various thiazolo-triazole derivatives on breast cancer cell lines. Results indicated that compounds with similar structural motifs to (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited IC50 values below 20 µM .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various bacterial strains. The results showed that derivatives with methoxy and ethoxy substituents displayed significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL .

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